An In-depth Technical Guide to the Synthesis and Properties of 2-amino-N-hydroxy-2-phenylacetamide
An In-depth Technical Guide to the Synthesis and Properties of 2-amino-N-hydroxy-2-phenylacetamide
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-hydroxy-2-phenylacetamide (CAS No. 105985-16-8), a derivative of the non-proteinogenic amino acid phenylglycine. While specific literature on this compound is sparse, this document consolidates established synthetic methodologies for α-aminohydroxamic acids and extrapolates the likely physicochemical and biological properties of the title compound. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel hydroxamic acid derivatives.
Introduction: The Significance of α-Aminohydroxamic Acids
Hydroxamic acids are a class of organic compounds characterized by the R-CO-NH-OH functional group. They are renowned for their potent metal-chelating abilities, a property that underpins their diverse biological activities.[1] By forming stable complexes with metal ions, particularly zinc and iron, hydroxamic acids can act as inhibitors for a variety of metalloenzymes.[2] This has led to their investigation and development as anti-cancer, anti-inflammatory, and anti-bacterial agents.[2]
2-amino-N-hydroxy-2-phenylacetamide, also known as phenylglycine hydroxamic acid, combines the structural features of the α-amino acid phenylglycine with the functional group of a hydroxamic acid. This unique combination suggests potential for interesting biological activities, leveraging the structural backbone of a known amino acid with the metal-chelating prowess of the hydroxamic acid moiety.
Proposed Synthesis of 2-amino-N-hydroxy-2-phenylacetamide
The synthesis of 2-amino-N-hydroxy-2-phenylacetamide presents a key challenge: the presence of a nucleophilic amino group that can interfere with the formation of the hydroxamic acid. Therefore, a protection strategy for the amino group is essential. A general and plausible synthetic route starting from phenylglycine is outlined below.
Protection of the Amino Group
The first step involves the protection of the α-amino group of phenylglycine. Common protecting groups for amino acids, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), are suitable for this purpose.[2] The choice of protecting group will depend on the desired reaction conditions for subsequent steps and the deprotection strategy.
Figure 1: N-Protection of Phenylglycine
Caption: General scheme for the N-protection of phenylglycine.
Activation of the Carboxylic Acid and Coupling with Hydroxylamine
With the amino group protected, the carboxylic acid moiety of N-protected phenylglycine can be activated to facilitate the reaction with hydroxylamine. Several coupling agents commonly used in peptide synthesis are applicable here.[3] These include carbodiimides like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU).[3][4]
The activated carboxylic acid is then reacted with hydroxylamine or a protected form, such as O-benzylhydroxylamine or O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, to form the protected hydroxamic acid.[4] The use of a protected hydroxylamine can prevent side reactions and is often preferred.
Figure 2: Coupling and Deprotection Workflow
Caption: Proposed workflow for the synthesis of 2-amino-N-hydroxy-2-phenylacetamide.
Deprotection
The final step is the removal of the protecting groups from the amino and hydroxylamine moieties. The deprotection conditions must be chosen carefully to avoid cleavage of the desired amide bond. For instance, if a Boc group is used for N-protection and an O-benzyl group for the hydroxylamine, the benzyl group can be removed by hydrogenolysis, followed by the removal of the Boc group with an acid like trifluoroacetic acid (TFA).[4]
Detailed Experimental Protocol (Proposed)
The following is a proposed, non-validated protocol based on established methodologies for the synthesis of α-aminohydroxamic acids.
Step 1: N-Boc Protection of Phenylglycine
-
Dissolve D/L-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise while stirring vigorously.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the aqueous solution with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-phenylglycine.
Step 2: Synthesis of N-Boc-2-amino-N-(benzyloxy)-2-phenylacetamide
-
Dissolve N-Boc-phenylglycine (1 equivalent), O-benzylhydroxylamine hydrochloride (1.2 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection to Yield 2-amino-N-hydroxy-2-phenylacetamide
-
Dissolve the N-Boc, O-benzyl protected intermediate in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Dissolve the resulting N-Boc protected hydroxamic acid in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Purify the final product, if necessary, by recrystallization or chromatography.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 105985-16-8 | [5][6][7][8] |
| Molecular Formula | C8H10N2O2 | [5][6] |
| Molecular Weight | 166.18 g/mol | [5] |
| Appearance | Likely a white to off-white solid, similar to other amino acid derivatives and hydroxamic acids. | |
| Melting Point | Expected to be relatively high with decomposition, characteristic of amino acids and hydroxamic acids. For comparison, the melting point of D-2-phenylglycine is >300 °C (dec.).[9] | |
| Solubility | Likely soluble in polar protic solvents like water and alcohols, and potentially in DMSO. Solubility in nonpolar organic solvents is expected to be low. | |
| pKa | The molecule has three ionizable groups: the α-amino group, the carboxylic acid-like proton of the hydroxamic acid, and the hydroxyl group of the hydroxamic acid. The pKa values will be influenced by the phenyl ring. |
Spectroscopic Characterization (Predicted)
The identity and purity of synthesized 2-amino-N-hydroxy-2-phenylacetamide would be confirmed using standard spectroscopic techniques.
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¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet for the α-proton, and exchangeable protons for the amino, N-hydroxy, and amide groups.
-
¹³C NMR: The spectrum should display characteristic signals for the carbonyl carbon of the hydroxamic acid, the α-carbon, and the carbons of the phenyl ring.
-
FTIR: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxamic acid, and a strong C=O stretching band for the amide carbonyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Potential Biological and Pharmacological Significance
The biological activity of 2-amino-N-hydroxy-2-phenylacetamide has not been extensively reported. However, based on the activities of related compounds, several potential applications can be postulated.
-
Metalloenzyme Inhibition: As a hydroxamic acid, the primary predicted activity is the inhibition of metalloenzymes, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in cancer and inflammation.[2]
-
Antimicrobial Activity: Phenylacetamide derivatives have been reported to exhibit a range of antimicrobial activities.[10] The introduction of a metal-chelating hydroxamic acid group could potentially enhance this activity.
-
Neurological Activity: Phenylglycine and its derivatives are known to interact with glutamate receptors in the central nervous system.[11] It is plausible that 2-amino-N-hydroxy-2-phenylacetamide could exhibit neurological activity.
Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.
Conclusion
2-amino-N-hydroxy-2-phenylacetamide is a fascinating molecule at the intersection of amino acid chemistry and the pharmacologically significant class of hydroxamic acids. While detailed experimental data is currently limited, this guide provides a solid foundation for its synthesis and an informed prediction of its properties based on established chemical principles. The proposed synthetic route, utilizing standard protection and coupling strategies, offers a clear path for its preparation in the laboratory. The potential for this compound to act as a metalloenzyme inhibitor warrants further investigation and could open new avenues in drug discovery.
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